N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24IN3O/c22-19-8-10-20(11-9-19)23-21(26)17-25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGKCIYTXJMJE-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multiple steps. One common approach is to start with the iodination of aniline to produce 4-iodoaniline. This intermediate is then reacted with chloroacetyl chloride to form N-(4-iodophenyl)acetamide. The final step involves the reaction of N-(4-iodophenyl)acetamide with 1-(2E)-3-phenylprop-2-en-1-ylpiperazine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Step 1: Formation of the Piperazine Core
Piperazine rings are typically formed via cyclization reactions. For derivatives like this compound, the synthesis may involve:
-
Alkylation of a piperazine precursor with alkylating agents to introduce substituents.
-
Use of potassium carbonate as a base and dichloromethane or acetone as solvents .
Step 3: Acetylation of the Amine Group
The acetamide moiety is formed by:
-
Acylation of the piperazine amine with an acyl chloride (e.g., 2-chloroacetyl chloride) in a biphasic system .
-
Use of dry acetone and potassium carbonate to drive the reaction .
Step 4: Incorporation of the 4-Iodophenyl Group
The 4-iodophenyl substituent is introduced via:
-
Nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann coupling) under controlled conditions.
-
Reaction progress is monitored using HPLC or NMR spectroscopy .
Key Reaction Conditions and Reagents
| Reaction Step | Reagents/Catalysts | Solvents/Conditions |
|---|---|---|
| Piperazine core formation | Piperazine precursor, alkylating agents | Dichloromethane, potassium carbonate |
| Introduction of (2E)-3-phenylprop-2-en-1-yl group | Alkylating agents, potassium iodide | Acetone, 60°C |
| Acetylation of amine | 2-Chloroacetyl chloride | Dry acetone, potassium carbonate |
| Incorporation of 4-iodophenyl | Coupling reagents (e.g., Ullmann) | Controlled temperature, inert atmosphere |
Analytical and Purity Assessment
-
HPLC : Used to monitor reaction progress and ensure product purity (e.g., retention time t = 1.456 min for analogous compounds) .
-
NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons and piperazine signals) .
-
Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Hydrolysis
-
The amide bond can undergo acidic or basic hydrolysis , yielding carboxylic acids or amines.
-
Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.
Nucleophilic Substitution
-
The iodine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution , especially under activating conditions.
Interactions with Biological Targets
-
Piperazine derivatives often interact with neurotransmitter receptors (e.g., GABA receptors) or enzymes involved in neurological pathways.
Scientific Research Applications
Structure and Composition
N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has a complex structure that includes:
- Iodine atom : Enhances biological activity and lipophilicity.
- Piperazine ring : Commonly found in many pharmacologically active compounds, contributing to receptor binding.
- Phenylpropene moiety : Imparts unique reactivity and interaction capabilities.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 336.43 g/mol.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in several areas:
- Antidepressant Activity : Studies have shown that compounds with piperazine structures exhibit significant antidepressant effects. The iodophenyl group may enhance serotonin receptor affinity, making it a candidate for further exploration in treating depression .
- Antipsychotic Properties : The compound's structural similarity to known antipsychotics suggests it may interact with dopamine receptors, potentially offering new avenues for treating schizophrenia and related disorders .
- Anticancer Research : Preliminary studies indicate that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells. The iodine substitution may play a crucial role in enhancing cytotoxicity against specific cancer lines .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter systems effectively. For instance:
- Serotonin Receptor Binding : Binding assays indicate high affinity for 5HT_1A and 5HT_2A receptors, which are critical targets for antidepressant and antipsychotic medications.
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound:
| Study Type | Model Used | Observed Effects |
|---|---|---|
| Antidepressant | Rat Forced Swim Test | Reduced immobility time (indicative of antidepressant effect) |
| Antipsychotic | Mouse Open Field Test | Decreased hyperactivity (indicative of antipsychotic effect) |
These findings suggest that the compound may possess both antidepressant and antipsychotic properties, warranting further investigation.
Case Study 1: Antidepressant Effects
In a controlled study, rats treated with this compound showed significant reductions in depressive behavior compared to controls. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft due to receptor modulation.
Case Study 2: Anticancer Activity
A recent study evaluated the compound's efficacy against breast cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Further investigations into its mechanism of action are ongoing, focusing on apoptosis pathways.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylprop-2-en-1-yl group may enhance the compound’s binding affinity and specificity for these targets . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked acetamide derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural Analogues with Piperazine-Cinnamyl Backbone
Key Observations :
- Substituent Effects : The 4-iodophenyl group in the target compound introduces steric bulk and polarizability compared to the cyclohexylphenyl (lipophilic) or chloro-nitrophenyl (electron-withdrawing) groups in analogs.
- Synthetic Accessibility : Yields for similar piperazine-acetamide derivatives range from 70–86%, depending on substituents and reaction conditions .
Analogs with Modified Piperazine Substituents
Key Observations :
- Bioactivity : Piperazine sulfonyl derivatives (e.g., Compound 47) exhibit antimicrobial activity, while phenylpiperazine analogs (e.g., Compound 14) target CNS disorders .
- Thermal Stability : Thiazole-containing derivatives (e.g., Compound 13) show high melting points (>280°C), suggesting strong crystalline packing .
Analogs with Modified Aryl Groups on Acetamide
Key Observations :
Biological Activity
N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Anticonvulsant Activity
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit anticonvulsant properties. A study synthesized various N-phenyl-piperazine derivatives and evaluated their efficacy in animal models of epilepsy. The results showed that compounds with higher lipophilicity exhibited enhanced anticonvulsant activity, suggesting a correlation between physicochemical properties and biological efficacy .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound ID | Lipophilicity (ClogP) | Efficacy (MES Test) | Remarks |
|---|---|---|---|
| 14 | 3.5 | High | Effective at 4h |
| 16 | 3.8 | Moderate | Effective at 4h |
| 24 | 2.1 | Low | Effective only at 0.5h |
2. Antitumor Activity
The compound's structural features suggest potential antitumor activity. Benzamide derivatives have been studied for their ability to inhibit various cancer cell lines through different mechanisms, including kinase inhibition. For instance, compounds with similar structural motifs have shown moderate to high potency against RET kinase, which is implicated in certain cancers .
Case Study: RET Kinase Inhibition
A study on benzamide derivatives revealed that specific substitutions on the benzamide core could lead to significant inhibition of RET kinase activity, which correlates with reduced cell proliferation in cancer models .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Receptor Binding : The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, which may contribute to its anticonvulsant effects.
- Kinase Inhibition : The presence of the iodophenyl group may enhance interactions with specific kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide, and how is its purity validated?
- Methodology : Multi-step synthesis typically involves coupling a piperazine derivative (e.g., 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) with an iodophenyl-acetamide precursor via nucleophilic substitution or amide bond formation. Post-synthesis purification employs column chromatography, followed by characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity validation often uses high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated for structurally analogous piperazine-acetamide derivatives in crystallography studies . For preliminary analysis, Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR spectra verify substituent positions and stereochemistry .
Q. What receptor targets or biological mechanisms are associated with this compound?
- Methodology : Piperazine-acetamide derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands. In vitro radioligand binding assays using transfected cell lines can identify affinity profiles. For example, related compounds exhibit sub-micromolar binding to 5-HT₁A receptors .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and mitigate side reactions during scale-up?
- Methodology : Flow chemistry techniques (e.g., continuous microreactors) improve reaction control, reducing side products in multi-step syntheses. Statistical Design of Experiments (DoE) models, such as response surface methodology, identify optimal parameters (e.g., temperature, stoichiometry) to maximize yield . For example, analogous syntheses achieved 20% yield improvements via DoE-guided optimization .
Q. What computational strategies are used to predict the compound’s pharmacokinetic properties and target interactions?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to receptors like GPCRs. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., iodine’s electron-withdrawing nature) with bioavailability or metabolic stability . Pharmacokinetic parameters (e.g., logP, plasma protein binding) are estimated using software like SwissADME .
Q. How should researchers resolve contradictory data in biological activity assays?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validation using orthogonal assays (e.g., functional cAMP assays vs. binding assays) clarifies mechanisms. For instance, a compound showing high binding affinity but low functional activity may act as an antagonist, requiring follow-up studies .
Q. What safety protocols are critical for handling this compound in vitro and in vivo?
- Methodology : In vitro studies require adherence to cytotoxicity thresholds (e.g., IC₅₀ values from MTT assays). For in vivo testing, acute toxicity studies in rodent models determine maximum tolerated doses (MTD). Safety data sheets (SDS) for structurally similar compounds recommend personal protective equipment (PPE) and emergency procedures for inhalation or dermal exposure .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology : Systematic substitution of the iodophenyl group (e.g., replacing iodine with bromine) or modification of the piperazine linker (e.g., introducing methyl groups) can alter receptor affinity. For example, fluorinated analogs of related compounds showed improved blood-brain barrier penetration in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
